3-(Bromomethyl)-1-methanesulfonylpyrrolidine
Description
3-(Bromomethyl)-1-methanesulfonylpyrrolidine is a brominated pyrrolidine derivative functionalized with a methanesulfonyl group at the 1-position and a bromomethyl substituent at the 3-position. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in alkylation and nucleophilic substitution reactions due to its reactive bromomethyl group and electron-withdrawing sulfonyl moiety.
Properties
IUPAC Name |
3-(bromomethyl)-1-methylsulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO2S/c1-11(9,10)8-3-2-6(4-7)5-8/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAXGOTXAJOQSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-methanesulfonylpyrrolidine typically involves the bromination of a suitable pyrrolidine precursor. One common method is to start with 1-methanesulfonylpyrrolidine and react it with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1-methanesulfonylpyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids or other higher oxidation state derivatives.
Reduction: The compound can be reduced under specific conditions to remove the bromine or sulfonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives of the pyrrolidine ring.
Oxidation: Products include sulfonic acids or sulfonates.
Reduction: Products include dehalogenated or desulfonylated pyrrolidine derivatives.
Scientific Research Applications
3-(Bromomethyl)-1-methanesulfonylpyrrolidine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1-methanesulfonylpyrrolidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The methanesulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : Unlike 3-(Bromomethyl)-1-methanesulfonylpyrrolidine, which has a bromomethyl group, the compound in features a bulkier bromophenyl substituent, reducing its reactivity in sterically hindered reactions.
- Heterocyclic Core : The pyrrolo[2.3-b]pyridine core in differs from pyrrolidine, offering a fused aromatic system that enhances planarity and π-π stacking interactions in drug design .
Physicochemical Properties
- Reactivity : The bromomethyl group in this compound is more reactive in nucleophilic substitutions than the bromophenyl group in due to reduced steric hindrance .
- Stability : Methanesulfonyl groups (as in the target compound) are less prone to hydrolysis than benzenesulfonyl groups (e.g., ), enhancing stability under aqueous conditions .
- Solubility : The methylsulfonylmethyl substituent in improves aqueous solubility compared to aromatic sulfonyl groups, a property critical for bioavailability in drug candidates .
Biological Activity
3-(Bromomethyl)-1-methanesulfonylpyrrolidine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring substituted with both a bromomethyl group and a methanesulfonyl group. Its molecular formula is CHBrNOS, with a molecular weight of approximately 239.14 g/mol. The bromomethyl group enhances its reactivity, particularly in nucleophilic substitution reactions, while the methanesulfonyl group contributes to its solubility and stability in various solvents.
Research indicates that this compound primarily acts through the formation of covalent bonds with nucleophilic sites on proteins. This interaction can lead to the inhibition or modification of enzyme activity, making it a valuable compound for developing potential drug candidates targeting specific enzymes or receptors.
Key Mechanisms:
- Covalent Bond Formation : The compound's bromomethyl group serves as an excellent leaving group, facilitating nucleophilic attack by biological macromolecules.
- Enzyme Inhibition : By modifying enzyme active sites, it can alter enzyme function, providing insight into enzyme mechanisms and biological processes.
Biological Activity and Applications
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Modifies enzyme activity through covalent bonding | |
| Antimicrobial Effects | Exhibits activity against certain bacterial strains | |
| Anticancer Potential | Investigated for its ability to inhibit cancer cell growth |
Case Studies and Research Findings
Several studies have investigated the effects of this compound on biological systems:
- Enzyme Interaction Studies : A study demonstrated that the compound effectively inhibited specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Antimicrobial Activity : Research indicated that the compound showed significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.
- Anticancer Research : Preliminary investigations have shown that it may inhibit proliferation in cancer cell lines, warranting further exploration in cancer therapeutics.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Table 2: Comparison with Analogous Compounds
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| 3-(Chloromethyl)-1-methanesulfonylpyrrolidine | Chlorine instead of bromine | Different reactivity due to chlorine's leaving ability |
| 3-(Bromomethyl)-1-tosylpyrrolidine | Tosyl group instead of methanesulfonyl | Different solubility and stability characteristics |
| 3-(Bromomethyl)-1-methylsulfonylpyrrolidine | Methylsulfonyl group | Variations in reactivity and solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
